3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-ol
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Overview
Description
3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-ol is an organic compound characterized by a methoxyphenyl group attached to a dimethylpropanol structure
Preparation Methods
The synthesis of 3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-ol can be achieved through several routes. One common method involves the condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione with 4-hydroxy-3-methoxybenzaldehyde in an acid-catalyzed reaction, followed by reduction to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to donate electrons to neutralize free radicals, thereby reducing oxidative stress . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-ol can be compared with other similar compounds, such as:
Eugenol: A natural methoxyphenol used in perfumes and cosmetics, known for its antioxidant activity.
Isoeugenol: Another methoxyphenol with similar applications and properties.
Tris(2-methoxyphenyl)amine: A compound with a similar methoxyphenyl structure, used in photovoltaic applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
Molecular Formula |
C12H18O2 |
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Molecular Weight |
194.27 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C12H18O2/c1-12(2,9-13)8-10-6-4-5-7-11(10)14-3/h4-7,13H,8-9H2,1-3H3 |
InChI Key |
QOQIZMLYMNOKLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1OC)CO |
Origin of Product |
United States |
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